1-(3-((3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound with notable structural features and potential applications in scientific research. Its molecular formula is , and it has a molecular weight of 364.4 g/mol . This compound is classified under oxadiazoles and piperidines, which are known for their diverse biological activities.
The synthesis of 1-(3-((3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves several steps:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of 1-(3-((3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 364.4 g/mol |
InChI | InChI=1S/C21H24N4O2 |
SMILES | CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
The compound features a cyclopropyl group, an oxadiazole ring, a piperidine moiety, and a sulfonamide linkage, contributing to its potential biological activity .
The chemical reactivity of 1-(3-((3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone can be explored through various reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives for further research .
The mechanism of action for 1-(3-((3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific biological targets:
This mechanism underlies its potential therapeutic effects in various biological contexts .
While specific physical properties such as density and boiling point are not readily available for this compound, its molecular weight suggests that it is likely soluble in organic solvents.
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 364.4 g/mol |
Stability | Stable under standard laboratory conditions |
Reactivity | Moderate; reacts with nucleophiles |
These properties are essential for predicting behavior in biological systems and during synthesis .
The compound 1-(3-((3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone has several potential applications:
Research into this compound could lead to significant advancements in understanding its pharmacological effects and developing new therapeutic agents .
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16655-63-3
CAS No.: